molecular formula C16H30O6 B090807 2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane CAS No. 17454-53-4

2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane

Cat. No. B090807
CAS RN: 17454-53-4
M. Wt: 318.41 g/mol
InChI Key: OOTXYRWENZEKDS-UHFFFAOYSA-N
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Description

2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane, commonly known as cryptand 222, is a cyclic molecule that has been extensively used in scientific research due to its unique chemical properties. Cryptand 222 has a high affinity for metal ions, which makes it an ideal candidate for use in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Mechanism Of Action

The mechanism of action of cryptand 222 is based on its ability to form stable complexes with metal ions. The cyclic structure of the compound allows it to encapsulate metal ions, effectively shielding them from the surrounding environment. The high affinity of cryptand 222 for metal ions is due to the presence of oxygen atoms in the cyclic structure, which can coordinate with metal ions.

Biochemical And Physiological Effects

Cryptand 222 has no known biochemical or physiological effects on living organisms. The compound is not metabolized in the body and is excreted unchanged in urine. However, the compound can potentially interact with metal ions in the body, which may have toxic effects. Therefore, caution should be exercised when handling the compound.

Advantages And Limitations For Lab Experiments

The main advantage of using cryptand 222 in lab experiments is its high affinity for metal ions. The compound can selectively bind to metal ions, allowing for their separation and identification. Cryptand 222 is also relatively stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its high cost and limited solubility in organic solvents.

Future Directions

There are several future directions for the use of cryptand 222 in scientific research. One potential application is in the development of new chelating agents for the purification of rare earth elements. Cryptand 222 can be modified to improve its selectivity for specific metal ions, making it a promising candidate for this application. Another potential application is in the development of new analytical techniques for the detection of metal ions in environmental samples. Cryptand 222 can be used in combination with mass spectrometry or nuclear magnetic resonance spectroscopy to improve the sensitivity and selectivity of these techniques. Finally, the use of cryptand 222 in drug delivery systems is another promising area of research. The compound can be used as a carrier for metal-based drugs, allowing for targeted delivery to specific tissues or cells.

Synthesis Methods

The synthesis of cryptand 222 involves the reaction of 1,10-dibromodecane with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with paraformaldehyde and sodium borohydride to yield cryptand 222. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.

Scientific Research Applications

Cryptand 222 has been widely used in scientific research due to its ability to selectively bind metal ions. The compound has been used in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, to separate and identify metal ions. Cryptand 222 has also been used as a chelating agent in the purification of rare earth elements and in the extraction of metal ions from environmental samples.

properties

CAS RN

17454-53-4

Product Name

2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane

InChI

InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2

InChI Key

OOTXYRWENZEKDS-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)OCCOCCOCCOCCOCCO2

Canonical SMILES

C1CCC2C(C1)OCCOCCOCCOCCOCCO2

Pictograms

Irritant

Origin of Product

United States

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